molecular formula C15H20N6O2 B12598255 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine CAS No. 915312-46-8

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

Cat. No.: B12598255
CAS No.: 915312-46-8
M. Wt: 316.36 g/mol
InChI Key: CAYGUUBXCFVKQT-UHFFFAOYSA-N
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Description

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a phenylpentane derivative followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions.

Scientific Research Applications

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors, making them useful in biochemical studies.

    Medicine: Some derivatives of this compound exhibit pharmacological activities, including anti-inflammatory and antimicrobial properties, which are being explored for therapeutic applications.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX), which play a role in the synthesis of pro-inflammatory mediators. The compound may also interact with other cellular pathways, modulating the activity of various proteins and enzymes involved in inflammation and other biological processes .

Comparison with Similar Compounds

5-(1-Nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives, such as:

Properties

CAS No.

915312-46-8

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

5-(1-nitro-4-phenylpentan-2-yl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C15H20N6O2/c1-9(10-5-3-2-4-6-10)7-11(8-21(22)23)12-13(16)19-15(18)20-14(12)17/h2-6,9,11H,7-8H2,1H3,(H6,16,17,18,19,20)

InChI Key

CAYGUUBXCFVKQT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C[N+](=O)[O-])C1=C(N=C(N=C1N)N)N)C2=CC=CC=C2

Origin of Product

United States

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